3-(2-Fluorophenyl)azetidine hydrochloride

Medicinal Chemistry ADME Physicochemical Properties

3-(2-Fluorophenyl)azetidine hydrochloride is a 3-aryl substituted azetidine salt belonging to the broader class of saturated four-membered nitrogen heterocycles. It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H11ClFN
Molecular Weight 187.64
CAS No. 1203686-39-8
Cat. No. B2716800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)azetidine hydrochloride
CAS1203686-39-8
Molecular FormulaC9H11ClFN
Molecular Weight187.64
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=C2F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
InChIKeyMZGXPDAZTXOGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)azetidine hydrochloride (CAS 1203686-39-8): Procurement and Differentiation Guide for Azetidine Building Blocks


3-(2-Fluorophenyl)azetidine hydrochloride is a 3-aryl substituted azetidine salt belonging to the broader class of saturated four-membered nitrogen heterocycles [1]. It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis . Its defining structural feature is the combination of the strained azetidine ring with a 2-fluorophenyl group at the 3-position, which imparts distinct physicochemical properties compared to unsubstituted or non-fluorinated analogs .

Why 3-(2-Fluorophenyl)azetidine hydrochloride Cannot Be Substituted by Non-Fluorinated or Differently Fluorinated Analogs


Generic substitution among azetidine building blocks is not viable due to the profound impact of the 2-fluorophenyl moiety on key molecular properties. The presence and position of fluorine directly alter lipophilicity, electronic distribution, and metabolic stability, which in turn dictate the behavior of downstream derivatives in biological systems [1]. Interchanging this compound with its non-fluorinated analog (3-phenylazetidine hydrochloride) or a regioisomer (2-(2-fluorophenyl)azetidine) can lead to significantly different LogP values, solubility profiles, and target binding affinities, thereby undermining the reproducibility and outcomes of medicinal chemistry campaigns .

Quantitative Differentiation: 3-(2-Fluorophenyl)azetidine hydrochloride vs. Closest Analogs


Lipophilicity (LogP) Comparison Against 3-Phenylazetidine Hydrochloride

The introduction of an ortho-fluorine atom on the phenyl ring substantially increases lipophilicity compared to the non-fluorinated analog. The target compound exhibits a LogP of 2.64330, whereas 3-phenylazetidine hydrochloride has a LogP of 1.70220 . This represents a 0.94 log unit increase, corresponding to a ~8.7-fold increase in partition coefficient.

Medicinal Chemistry ADME Physicochemical Properties

Metabolic Stability Implication of ortho-Fluorine Substitution

The ortho-fluorophenyl motif is a well-documented strategy to block oxidative metabolism at the ortho-position, thereby extending the half-life of compounds. While direct metabolic data for this specific compound is not available, class-level inference from the literature indicates that 2-fluorophenyl substitution confers resistance to cytochrome P450-mediated oxidation compared to non-fluorinated phenyl rings . This is in contrast to the 3-phenylazetidine analog, which lacks this metabolic shielding.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Regioisomeric Differentiation: 3-(2-Fluorophenyl) vs. 2-(2-Fluorophenyl)azetidine

The position of the azetidine ring attachment on the fluorophenyl group dictates the molecule's three-dimensional geometry and vector of exit for further functionalization. 3-(2-Fluorophenyl)azetidine hydrochloride (LogP 2.64) presents a different substitution pattern compared to its 2-(2-fluorophenyl) regioisomer (LogP 1.6) [1]. This ~1.04 log unit difference in lipophilicity and the distinct spatial orientation of the amine group can lead to divergent interactions with biological targets and different synthetic handles for library diversification.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Purity Specification for Reproducible Chemistry: 98% vs. Industry Standard 95%

The compound is commercially available with a minimum purity specification of 98% from multiple vendors , whereas many similar azetidine building blocks are offered at the standard 95% purity . This higher purity reduces the potential for side reactions and simplifies purification of downstream products, a critical factor for sensitive coupling reactions or when used in catalytic asymmetric synthesis.

Chemical Synthesis Quality Control Procurement

Application in FAAH Inhibition: Azetidine Scaffold Activity

Azetidine derivatives, including those with 2-fluorophenyl substitution, have been disclosed as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system [1]. While specific IC50 data for this exact compound is not publicly available, the patent literature establishes that 2-fluorophenyl substituted azetidines are preferred embodiments for achieving high FAAH inhibitory activity [1]. This provides a validated therapeutic hypothesis for the use of this compound as a privileged scaffold in the development of novel analgesics and anxiolytics.

FAAH Inhibition Neurological Disorders Pain Management

Optimal Procurement and Application Scenarios for 3-(2-Fluorophenyl)azetidine hydrochloride


Medicinal Chemistry: CNS Penetrant Lead Generation

Researchers optimizing a lead series for central nervous system (CNS) activity should prioritize this compound due to its elevated LogP of 2.64 , which is associated with improved blood-brain barrier permeability. The ortho-fluorine also provides a metabolic stability advantage , making it a superior choice over the non-fluorinated 3-phenylazetidine analog for programs targeting neurological or psychiatric disorders.

Chemical Synthesis: High-Fidelity Library Construction

When constructing diverse chemical libraries via parallel synthesis, the 98% purity specification of this hydrochloride salt ensures consistent reactivity and minimizes purification bottlenecks. Its unique 3-substituted regiochemistry provides a distinct vector for diversification, offering a strategic alternative to the more common 2-substituted azetidines .

Pharmaceutical Development: FAAH-Targeted Drug Discovery

For research programs investigating FAAH inhibition for pain, anxiety, or inflammatory conditions, this compound serves as a validated, privileged scaffold . Its fluorophenyl moiety is a preferred embodiment in FAAH inhibitor patents, providing a strong starting point for hit-to-lead optimization and structure-activity relationship studies.

Procurement: Batch-to-Batch Reproducibility

Procurement teams seeking to minimize variability in multi-step synthetic sequences should select this compound based on the availability of a high-purity (98%) specification . This higher purity, compared to the industry-standard 95% for many analogs , reduces the risk of impurities interfering with sensitive reactions, such as palladium-catalyzed cross-couplings or asymmetric hydrogenations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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